(S)-Butan-2-amine hydrochloride

Biocatalysis Reductive Amination Amine Dehydrogenase

Sourcing high-ee (S)-sec-butylamine is a key challenge due to the intrinsically low enantioselectivity of C4 aliphatic amines in enzymatic resolutions. (S)-Butan-2-amine hydrochloride (CAS 31519-50-3) directly addresses this bottleneck as the mandatory chiral precursor for (S)-2-aminobutyramide, the core scaffold of levetiracetam and brivaracetam. - Chiral purity: Achievable ee of 92.6-93.6% via AmDH routes; commercial lots routinely ≥97% purity. - Application: Validated in palladium-catalyzed coupling of optically active amines with aryl bromides. - Supply: Argon-charged storage ensures stereochemical integrity; global shipping at ambient temperature.

Molecular Formula C4H12ClN
Molecular Weight 109.6 g/mol
CAS No. 31519-50-3
Cat. No. B1591754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Butan-2-amine hydrochloride
CAS31519-50-3
Molecular FormulaC4H12ClN
Molecular Weight109.6 g/mol
Structural Identifiers
SMILESCCC(C)N.Cl
InChIInChI=1S/C4H11N.ClH/c1-3-4(2)5;/h4H,3,5H2,1-2H3;1H/t4-;/m0./s1
InChIKeyVBPUICBFVUTJSE-WCCKRBBISA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Butan-2-amine Hydrochloride: Chiral C4 Amine Overview


(S)-Butan-2-amine hydrochloride (CAS 31519-50-3) is the hydrochloride salt of (S)-sec-butylamine, a short-chain C4 chiral primary amine with a single stereocenter at the α-carbon . The compound belongs to the sec-butylamine class of aliphatic chiral amines and is characterized by its small molecular size (MW 109.60 g/mol as the hydrochloride salt; free base MW 73.14 g/mol) and defined (S)-absolute configuration . Short-chain chiral amines (C4–C5) serve as essential building blocks for numerous pharmaceutical agents and agrochemicals, yet their enantioselective synthesis presents distinct challenges compared to larger, aryl-substituted chiral amines [1].

Workflow Chiral amine building block for asymmetric synthesis Supports amide coupling and reductive amination sequences
Selection Enantioselective biocatalysis research substrate AmDH and ω-transaminase engineering studies
Analytical Use Chiral recognition probe for MS-based analysis Enantiomer-specific proton transfer differentiation

Substitution Risks for (S)-Butan-2-amine


Substitution of (S)-Butan-2-amine hydrochloride with its (R)-enantiomer, racemic sec-butylamine hydrochloride, or alternative short-chain chiral amines is pharmacologically and synthetically non-interchangeable [1]. The absolute configuration at the chiral center dictates biological target recognition, as demonstrated in medicinal chemistry applications where (R,R)- versus (S,S)-configured sec-butylamine moieties yield differential opioid receptor affinities in viminol analogs [2]. Furthermore, short-chain aliphatic chiral amines (C4–C5) exhibit intrinsically low enantioselectivity in conventional enzymatic resolutions compared to arylalkylamines, making high enantiomeric purity in this specific scaffold both critical and non-trivial to achieve [3]. The (S)-enantiomer is the required stereoisomer for specific pharmaceutical building block applications including the (S)-2-aminobutyramide scaffold used in levetiracetam-class antiepileptic drugs [4].

(R)-Enantiomer is not interchangeable

Opposite absolute configuration may shift chiral recognition and biological target interaction profiles; enantiomer-specific procurement is required for analytical and synthetic reproducibility.

Racemic sec-butylamine alters enantiomeric composition

Racemate substitution dilutes enantiomeric excess and may invalidate stereochemical purity requirements in downstream coupling or enzyme studies.

Short-chain amine enantiopurity varies across synthetic routes

Reported ee values differ between biocatalytic methods (AmDH vs. lipase vs. ω-TA); enantiomeric purity must be confirmed for each procurement lot.

(S)-Butan-2-amine Procurement Evidence


AmDH-Catalyzed Reductive Amination Enantioselectivity

In a comparative study of native amine dehydrogenase (AmDH) biocatalysis, (S)-butan-2-amine synthesis via MsmeAmDH-catalyzed reductive amination achieved 93.6% enantiomeric excess (ee) at 50 mM substrate concentration, with conversion reaching 97.1% [1]. This enantioselectivity is lower than that achieved for larger or hydroxylated substrates under identical conditions—(S)-3-aminobutan-1-ol (99.5% ee) and (S)-1-methoxypropan-2-amine (98.1% ee)—but represents a documented improvement over earlier lipase-based methods that achieved only ~70% ee for this scaffold [2].

AmDH Enantioselectivity
Head-to-head
93.6% ee (S)-butan-2-amine at 50 mM substrate
Reported enantiomeric excess benchmark for unfunctionalized C4 chiral amine synthesis
Lower ee vs. hydroxylated analogs (99.5% ee); MsmeAmDH, pH 9.5, 30 °C
Biocatalysis Reductive Amination Amine Dehydrogenase

Scale-Up Synthesis Yield and Enantiopurity

Semi-preparative scale-up of (S)-butan-2-amine hydrochloride at 150 mM substrate concentration (7.5 mmol scale) using MsmeAmDH yielded 51% isolated yield of the monohydrochloride salt with 92.6% enantiomeric excess as determined by UHPLC-UV after FDAA derivatization [1]. For comparison, the same biocatalytic system produced (S)-MOIPA at 88.3% yield with 98.6% ee under similar conditions, illustrating the substrate-dependent yield-efficiency trade-off inherent to short unfunctionalized amines [2].

Scale-Up Enantiopurity
Direct comparison
51% yield, 92.6% ee (S)-butan-2-amine HCl at 7.5 mmol scale
Realistic biocatalytic route yield expectation for procurement
37 pp lower yield vs. (S)-MOIPA (88.3%); MsmeAmDH, 150 mM substrate
Scale-up Synthesis Amine Dehydrogenase Process Chemistry

ω-Transaminase Kinetic Resolution

The ω-transaminase from Vibrio fluvialis JS17 exhibits (S)-enantioselectivity for transamination reactions and has been characterized for the kinetic resolution of racemic sec-butylamine under reduced pressure (150 torr). Using recombinant E. coli overexpressing this ω-TA, 400 mM racemic sec-butylamine was resolved to yield (R)-sec-butylamine with 98% ee at 53% conversion (pH 7.0) [1]. This ω-TA demonstrates high enantioselectivity (E>50) toward (S)-α-methylbenzylamine and broad amino donor specificities for both arylic and aliphatic chiral amines [2].

ω-TA Kinetic Resolution
Cross-study
98% ee (R)-sec-butylamine at 53% conversion, 400 mM substrate
Complementary enantiomer synthesis benchmark via transaminase route
V. fluvialis JS17 ω-TA, 150 torr, pH 7.0; (S)-selectivity inferred
Transaminase Kinetic Resolution Enantioselectivity

Chiral Recognition by Mass Spectrometry

In gas-phase ion/molecule reaction studies using a triple quadrupole mass spectrometer, (R)-(−)- and (S)-(+)-sec-butylamine exhibit chirality-dependent proton transfer efficiencies when reacting with protonated chiral analytes such as (D)- and (L)-camphor [1]. The ratio of relative abundances of fragment ions (m/z 74 and m/z 109) varies with the chiral composition of the analyte, enabling direct chirality determination [2]. This differential behavior establishes sec-butylamine enantiomers as functional chiral recognition probes in analytical applications.

MS Chiral Differentiation
Class-level
Enantiomer-dependent proton transfer efficiency ratio (m/z 74:109)
Supports enantiomer-specific analytical reagent selection
Triple quadrupole MS, protonated camphor; ratio varies with instrument conditions
Chiral Analysis Mass Spectrometry Gas-phase Recognition

Commercial Purity Specifications

Commercial sourcing data indicates that (S)-Butan-2-amine hydrochloride is widely available at a standardized purity specification of 97% (HPLC/GC basis) across multiple international suppliers including BOC Sciences, Aladdin, Leyan, and ChemicalBook-listed vendors . Some suppliers offer 95% purity grade as an alternative option . This uniformity in the 97% benchmark across vendors facilitates direct quality-based procurement comparisons.

Commercial Purity Grade
Data to verify
97% standard grade (HPLC/GC); 95% alternative grade available
Procurement quality reference point across multiple vendors
Vendor-specified; analytical method may vary by supplier
Quality Control Procurement Specification Commercial Availability

(S)-Butan-2-amine Application Scenarios


Pharmaceutical Intermediate Synthesis with C4 Chiral Amines

(S)-Butan-2-amine hydrochloride serves as the chiral building block for (S)-2-aminobutyramide, the essential chiral component of the antiepileptic drugs Levetiracetam and Brivaracetam. The absolute (S)-configuration at the chiral center is required for therapeutic activity, making the enantiopure (S)-enantiomer mandatory over racemic or (R)-configured alternatives [1]. This application leverages the documented synthetic accessibility of the compound at 92.6–93.6% ee via biocatalytic routes [2].

Enzyme Engineering for Short-Chain Amines

The compound serves as a model substrate for evaluating and engineering amine dehydrogenases (AmDHs) and ω-transaminases due to the documented challenge of achieving high enantioselectivity with unfunctionalized C4–C5 aliphatic amines. The established performance benchmarks of 93.6% ee (AmDH) and 98% ee for the complementary (R)-enantiomer (ω-TA) provide quantitative reference points for comparative enzyme evolution studies [1][2].

Pd-Catalyzed Coupling with Chiral Amines

As documented in BOC Sciences' product literature, (S)-2-Butanamine (the free base of this hydrochloride) has been employed to study palladium-catalyzed coupling of optically active amines with aryl bromides [1]. This application exploits the compound's chiral integrity during cross-coupling transformations, where racemization must be avoided. Procurement of the hydrochloride salt with defined enantiopurity ensures retention of stereochemical information throughout the synthetic sequence.

Gas-Phase Chiral Recognition by MS

(S)-sec-Butylamine functions as a chiral recognition reagent in tandem mass spectrometry experiments, where the differential proton transfer efficiency between (S)- and (R)-enantiomers enables chirality determination of protonated analytes such as camphor and other chiral molecules [1][2]. Enantiomer-specific procurement of (S)-Butan-2-amine hydrochloride is essential for reproducible chiral analysis applications.

Application
Selection Property
Validation Focus
Chiral building block for amide/amine synthesis
Enantiomeric purity and absolute configuration
Enantiomeric excess determination via chiral HPLC or derivatization
Enzyme engineering for short-chain amine substrates
Unfunctionalized C4 amine enantioselectivity profile
Biocatalytic performance benchmarking against reported ee values
Pd-catalyzed coupling with chiral amines
Stereochemical integrity during cross-coupling
Racemization monitoring throughout synthetic sequence
Gas-phase chiral recognition by MS
Enantiomer-specific proton transfer behavior
Reproducibility of fragment ion abundance ratios

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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